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Compound of Interest

Compound Name: Br-PEG3-CH2COOH

Cat. No.: B606392 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility,

and applications of Br-PEG3-CH2COOH, a heterobifunctional PEG linker. It is designed to

serve as a critical resource for researchers in drug development, particularly in the fields of

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Overview of Br-PEG3-CH2COOH
Br-PEG3-CH2COOH, with the IUPAC name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid,

is a versatile chemical tool used extensively in bioconjugation. It is characterized by a

polyethylene glycol (PEG) spacer of three units, which imparts hydrophilicity and flexibility to

the molecules it connects. The molecule is bifunctional, featuring a terminal carboxylic acid

group on one end and a bromo group on the other. This unique structure allows for sequential

or orthogonal conjugation to different functional groups, making it an ideal linker for

constructing complex biomolecules.[1]

The hydrophilic PEG chain can enhance the aqueous solubility of conjugated molecules and

reduce non-specific binding, while the terminal functional groups provide reactive handles for

covalent bond formation.[1][2]
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The precise experimental determination of all physical properties for Br-PEG3-CH2COOH is

not widely published. The data presented below is a consolidation of information from various

suppliers and predicted values for structurally similar compounds.

Property Value Source(s)

IUPAC Name

2-(2-(2-(2-

Bromoethoxy)ethoxy)ethoxy)ac

etic acid

Synonyms
Bromo-PEG3-acid, Br-PEG3-

Carboxylic acid

CAS Number 1346502-15-5

Chemical Formula C8H15BrO5

Molecular Weight 271.11 g/mol

Appearance/Physical Form Liquid

Purity Typically ≥95%

Boiling Point
345.0 ± 22.0 °C (Predicted for

Bromo-PEG2-acetic acid)

Density
1.533 ± 0.06 g/cm³ (Predicted

for Bromo-PEG2-acetic acid)

pKa of Carboxylic Acid

Estimated 3-5 (By analogy to

bromoacetic acid and other

PEG acids)

Solubility
The PEG component of Br-PEG3-CH2COOH renders it soluble in a range of common

laboratory solvents. This property is advantageous for bioconjugation reactions, which are often

performed in aqueous buffers but may require organic co-solvents to dissolve other reaction

components.
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Solvent Solubility Source(s)

Water Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Dimethylformamide (DMF) Soluble

Dichloromethane (DCM) Soluble

Applications in Drug Development
Br-PEG3-CH2COOH is a key building block in modern drug development, primarily serving as

a linker in PROTACs and ADCs.

PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker is a critical component that connects the target-binding ligand to the E3

ligase ligand. The length, flexibility, and solubility of the linker, provided by the PEG3 chain in

this case, are crucial for enabling the formation of a stable and productive ternary complex

(Target Protein-PROTAC-E3 Ligase). PEG linkers are the most common type used in PROTAC

synthesis due to their ability to improve solubility and be easily modified.

ADC Linkers
In Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal

antibody. The linker's stability is paramount; it must be stable enough to prevent premature

drug release in systemic circulation but allow for the release of the payload once the ADC has

reached the target tumor cells. The bifunctional nature of Br-PEG3-CH2COOH allows for the

attachment of the payload via one end and conjugation to the antibody (often to lysine

residues) via the other, creating a stable and effective ADC.

Chemical Reactivity and Functional Groups
The utility of Br-PEG3-CH2COOH stems from its two distinct reactive termini, allowing for

controlled, stepwise conjugation.
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Functional components and reactivity of Br-PEG3-CH2COOH.

Bromo Group (-Br): This end of the molecule acts as a good leaving group. It readily

undergoes nucleophilic substitution reactions, most commonly with thiol groups (sulfhydryls)

found in cysteine residues of proteins, to form a stable thioether bond.

Carboxylic Acid Group (-COOH): The carboxyl group can be activated to form a reactive

ester, which then couples with primary amines (e.g., on lysine residues or the N-terminus of

a protein) to form a highly stable amide bond. This is a widely used and robust method for

protein conjugation.

Representative Experimental Protocols
The following are generalized protocols for the two-step conjugation of Br-PEG3-CH2COOH to

a protein. Researchers should optimize reaction conditions (e.g., stoichiometry, pH, reaction

time) for their specific application.

Step 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of Br-PEG3-CH2COOH
to primary amines on a target biomolecule (e.g., Protein-NH2).

Materials:

Br-PEG3-CH2COOH

Protein-NH2 (in a suitable buffer, e.g., PBS or MES)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching Reagent (e.g., hydroxylamine, Tris, or glycine)
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Desalting column for purification

Procedure:

Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of

Br-PEG3-CH2COOH (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock

solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous

solvent.

Activate Carboxylic Acid: In a microcentrifuge tube, add a 10-50 fold molar excess of Br-
PEG3-CH2COOH to the Protein-NH2 solution.

Add Coupling Reagents: Add EDC and NHS to the reaction mixture. A common molar ratio is

1:1.5:1.2 (Protein-NH2 : EDC : NHS). The use of NHS or Sulfo-NHS stabilizes the reactive

intermediate, increasing coupling efficiency.

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a

final concentration of 10 mM) to hydrolyze any unreacted NHS esters.

Purification: Remove excess linker and byproducts by passing the reaction mixture through a

desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting

product is Protein-NH-CO-CH2-PEG3-Br.

Step 1: Activation Step 2: Conjugation Step 3: Quench & Purify

1. Prepare Reagents
(Linker, EDC, NHS, Buffers)

2. Mix Linker, EDC, NHS
(Forms NHS-ester)

3. Add Activated Linker
to Protein Solution

4. Incubate
(Forms Amide Bond)

5. Quench Reaction
(e.g., with Hydroxylamine)

6. Purify Conjugate
(Desalting Column)

Click to download full resolution via product page

Workflow for amide bond formation using Br-PEG3-CH2COOH.

Step 2: Nucleophilic Substitution of Bromo Group
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This protocol describes the conjugation of the bromo-terminus of the purified product from Step

1 (Protein-NH-CO-CH2-PEG3-Br) to a thiol-containing molecule (e.g., a cysteine residue on

another protein or a small molecule drug).

Procedure:

Ensure the thiol-containing molecule is reduced and ready for reaction.

Mix the purified Protein-NH-CO-CH2-PEG3-Br with the thiol-containing molecule in a

suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the thiol molecule may be

required.

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE,

mass spectrometry).

Purify the final conjugate using a desalting column or size-exclusion chromatography to

remove any unreacted components.

Mechanism of Action in a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a linker like Br-
PEG3-CH2COOH.
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Catalytic cycle of a PROTAC for targeted protein degradation.

Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Br-PEG3-CH2COOH.

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat. Avoid inhalation and contact with skin and eyes.
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Storage: Store in a tightly sealed container under an inert atmosphere. For long-term

storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Avoid exposure to

oxidizing agents, heat, and flames.

Safety: While some safety data sheets classify the pure substance as non-hazardous,

related compounds carry warnings for being harmful if swallowed and causing serious eye

damage. Standard safe laboratory practices should always be followed. In case of contact,

wash the affected area with copious amounts of water and seek medical attention if irritation

persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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